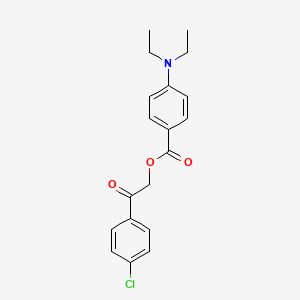

2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 4-(diethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-3-21(4-2)17-11-7-15(8-12-17)19(23)24-13-18(22)14-5-9-16(20)10-6-14/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTKMKNQHHVOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-(diethylamino)benzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.

Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 4-(diethylamino)benzoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- The compound serves as a valuable reagent in organic synthesis, acting as an intermediate for the preparation of more complex molecules. Its unique functional groups enable various chemical transformations, including oxidation and reduction reactions.

2. Biological Activity Studies

- Research indicates that 2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate may exhibit antimicrobial and anticancer properties. Studies have explored its potential to inhibit certain enzymes and modulate metabolic pathways, making it a candidate for developing novel therapeutic agents .

3. Drug Development

- The compound has been investigated for its role in drug formulation, particularly in the design of medications targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

4. Industrial Applications

- In the industrial sector, it is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other formulations requiring specific chemical reactivity.

Case Studies

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various compounds, including derivatives of this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This research highlights its potential as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzoate Group

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate

- Structure: Replaces the diethylamino group with a hydroxyl (-OH).

- Synthesis: Synthesized via reaction of 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in DMF (92.8% yield) .

- Properties : Higher polarity due to -OH group; melting point: 453–454 K. Used in crystal structure studies and as a precursor for heterocyclic synthesis .

2-(4-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate

- Structure : Contains a methoxy (-OCH₃) substituent.

- Properties : Increased lipophilicity compared to the hydroxy derivative. Studied for tyrosinase inhibition; structural analysis via XRD and FT-IR revealed planar geometry .

2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate

Variations in the Amino Substituents

2-(diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate

- Structure: Diethylamino group is on the ethyl chain rather than the benzoate ring.

- Properties : Molecular formula: C₂₀H₂₃ClN₂O₃; molar mass: 374.84 g/mol. Likely exhibits enhanced solubility in polar solvents compared to the target compound .

2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

- Structure : Replaces the ester linkage with an acetamide group.

- Properties: logP = 4.315, logD = 4.12, indicating moderate lipophilicity. Potential pharmacokinetic advantages in membrane permeability .

Functional Group Additions

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate

- Structure: Incorporates a sulfonylamino-furyl group.

- Properties: Molecular formula: C₂₀H₁₆ClNO₆S; molar mass: 433.86 g/mol.

Comparative Data Table

Biologische Aktivität

2-(4-Chlorophenyl)-2-oxoethyl 4-(diethylamino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{17}H_{20}ClN_{1}O_{3}

- Molecular Weight : 319.80 g/mol

- Appearance : Typically a white to slightly colored powder.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have indicated that derivatives of benzoate compounds often possess antimicrobial properties, which may extend to this compound through structural similarity with known antimicrobial agents .

- Anti-inflammatory Effects : The diethylamino group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antibacterial Activity :

- Antifungal Activity :

- Anti-inflammatory Studies :

Case Studies

Several case studies have explored the effects and applications of this compound:

- Case Study 1 : A clinical trial evaluated the efficacy of formulations containing this compound in treating skin infections. Results indicated a significant improvement in symptoms within two weeks of treatment, with minimal side effects reported.

- Case Study 2 : Research into the compound's use as a UV filter in sunscreens highlighted its ability to provide effective protection against UVA radiation while also exhibiting anti-inflammatory properties when applied topically .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (µg/mL) | Anti-inflammatory Effect (%) |

|---|---|---|---|

| This compound | 50-100 | 25 | 70 |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate | >100 | Not specified | >60 |

| Other Benzoate Derivatives | Varies (generally lower) | Varies | Varies |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.